1-Iodo-2-methoxypropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

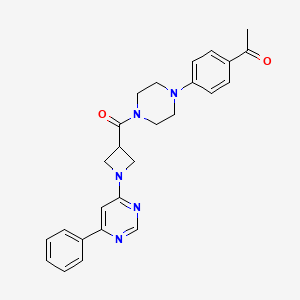

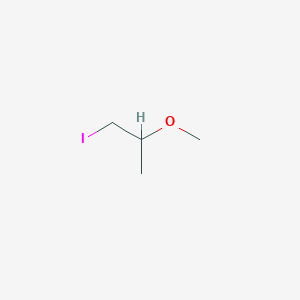

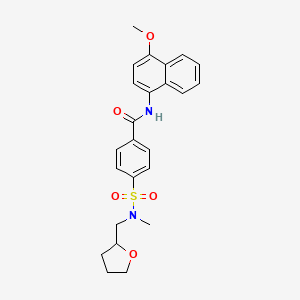

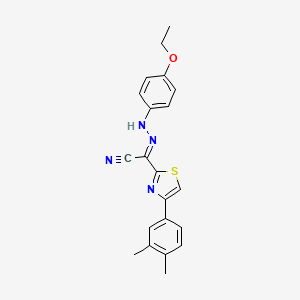

1-Iodo-2-methoxypropane, also known as Isobutyl iodide, is an organic compound with the chemical formula C4H9IO . It is a liquid at room temperature and has a molecular weight of 200.02 .

Molecular Structure Analysis

The molecular structure of 1-Iodo-2-methoxypropane consists of a carbon chain with an iodine atom and a methoxy group attached. The IUPAC name for this compound is 1-iodo-2-methoxypropane . The InChI key for this compound is FIUGHGUTAZLFGL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Iodo-2-methoxypropane is a liquid at room temperature . It has a molecular weight of 200.02 . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Aplicaciones Científicas De Investigación

Geminal Interaction in Iodination

1-Iodo-2-methoxypropane is derived through the iodination process of methoxyacetone, yielding initially 1-iodo-3-methoxypropanone, which rearranges to its 1,1-isomer. This process is significantly influenced by a stabilizing interaction between geminal iodine and oxygen atoms (O'ferrall & Murray, 1988).

Chemical Synthesis and Industrial Applications

2-Methoxypropan-1-ol, a related compound, is a by-product in the manufacturing of propylene glycol methyl ether (PGME), where it can occur as an impurity. It is used in various industries in products like paints, solvents, varnishes, dyes, inks, and chemical synthesis intermediates. This compound also finds application in the production of cosmetics, although its use is restricted due to potential health concerns (Kilanowicz-Sapota & Klimczak, 2021).

Radical Cation Fragmentation in Chemical Reactions

The study of 1-arylpropanols and their methyl ethers, including 1-(4-methoxyphenyl)-2-methoxypropane, involves one-electron oxidation and subsequent side-chain fragmentation. This process is crucial in understanding the behavior of radical cations in various chemical reactions (Baciocchi et al., 1996).

Reaction with Zeolites in Material Science

1-Iodo-2-methoxypropane reacts with zeolites like NaX and NaY, which are used in material science for various applications. The reactions result in products like methane and ethane, showcasing its potential in the field of advanced material synthesis (Kanyi et al., 2005).

Catalysis and Amination Reactions

The compound is also studied in the context of catalysis, particularly in the amination of alcohols like 1-methoxy-2-propanol. The amination reactions produce compounds with a variety of applications, showcasing its relevance in chemical synthesis (Bassili & Baiker, 1990).

Spectroscopy and Conformational Analysis

Research involving 1-iodo-2-methoxypropane includes spectroscopic studies to determine the molecular structure and conformational properties. These studies are essential for understanding its behavior in different chemical environments (Park et al., 2001).

Synthesis of Labelled Compounds

This compound is used in the synthesis of labelled compounds, such as 1,3-diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one. These labeled compounds are crucial for experimental studies and mechanism probing in organic chemistry (Marques et al., 2009).

Safety and Hazards

1-Iodo-2-methoxypropane is classified as a dangerous substance. It has hazard statements including H226-H302-H312-H315-H318-H332-H335, indicating that it is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation . Safety measures include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .

Direcciones Futuras

While specific future directions for 1-Iodo-2-methoxypropane are not mentioned in the search results, it is part of American Elements’s comprehensive catalog of life science products . This suggests that it may have potential applications in various fields, including research and development, pharmaceuticals, and electronics .

Propiedades

IUPAC Name |

1-iodo-2-methoxypropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUGHGUTAZLFGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)

![3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2402531.png)

![1-(4-chlorophenyl)-N-[4-(propan-2-yloxy)benzyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2402532.png)

![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)